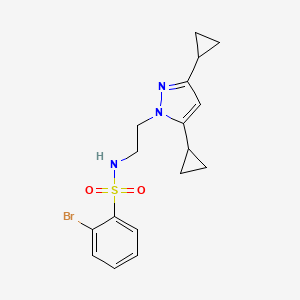

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide

Beschreibung

2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a bromine substituent at the 2-position of the benzene ring and a pyrazole moiety substituted with two cyclopropyl groups. The bromine atom contributes to electron-withdrawing effects, which may modulate solubility and reactivity.

Eigenschaften

IUPAC Name |

2-bromo-N-[2-(3,5-dicyclopropylpyrazol-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3O2S/c18-14-3-1-2-4-17(14)24(22,23)19-9-10-21-16(13-7-8-13)11-15(20-21)12-5-6-12/h1-4,11-13,19H,5-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSCAGUDVMKHFGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNS(=O)(=O)C3=CC=CC=C3Br)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a benzene sulfonamide core with a bromo substituent and a pyrazole ring substituted with dicyclopropyl groups. The molecular formula is with a molecular weight of 404.3 g/mol. Its unique structure contributes to its diverse chemical reactivity and potential biological activities .

The biological activity of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets. The pyrazole ring and the bromo group are critical for binding to enzymes or receptors, modulating their activity. This mechanism can influence various biological pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation.

Anticancer Activity

Research has indicated that compounds with similar structures to 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, pyrazole derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The presence of the benzamide moiety suggests potential activity as a kinase inhibitor, which is a promising therapeutic strategy in oncology .

Antimicrobial Properties

The compound's sulfonamide group may confer antimicrobial activity, as sulfonamides are known for their effectiveness against various bacterial strains. Preliminary studies suggest that similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. Further investigations are required to confirm the antimicrobial spectrum of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide.

Study on Kinase Inhibition

A study investigating the structure-activity relationship (SAR) of related pyrazole compounds revealed that modifications at the benzamide position significantly affected kinase inhibition potency. Compounds displaying dicyclopropyl substitutions exhibited enhanced selectivity for certain kinases over others, suggesting a tailored approach in drug design using 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide as a lead compound .

Antimicrobial Efficacy Assessment

In vitro studies assessing the antimicrobial properties of sulfonamide derivatives demonstrated that compounds structurally similar to 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that the presence of electron-donating groups on the aromatic ring enhanced antibacterial activity .

Comparative Analysis

To better understand the biological activity of 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, a comparison with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Benzene sulfonamide + pyrazole | Anticancer |

| Compound B | Sulfonamide + dicyclopropyl groups | Antimicrobial |

| 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Benzene sulfonamide + bromo + pyrazole | Potential anticancer and antimicrobial |

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

Key Structural Features:

- Core Structure : All compared compounds share the benzenesulfonamide backbone but differ in substituents and appended functional groups.

- Substituent Diversity: Target Compound: Bromine (2-position), ethyl-linked 3,5-dicyclopropyl pyrazole. Perfluorinated Derivatives (): Bulky perfluoroalkyl/ether chains (e.g., [52026-59-2], [93819-97-7], [69013-34-9]), which impart extreme hydrophobicity and chemical inertness.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Substituents/Modifications | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| 2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide | Bromine, dicyclopropyl pyrazole, ethyl linker | ~450 (estimated) | N/A | High steric bulk, moderate polarity |

| [52026-59-2] (Perfluorinated derivative) | Pentafluoroethyl, tri(trifluoromethyl) groups | ~900 (estimated) | N/A | Extreme hydrophobicity, thermal stability |

| [93819-97-7] (Perfluorinated derivative) | Bis(2-hydroxyethyl), perfluoroalkyl chains | ~950 (estimated) | N/A | Amphiphilic character, surfactant potential |

| 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide | Fluorophenyl, pyrazolopyrimidine, chromenone | 589.1 (M+1) | 175–178 | Fluorine-rich, high crystallinity |

Q & A

Q. What are the established synthesis methodologies for 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide, and what key intermediates are involved?

The synthesis typically involves sequential functionalization of the pyrazole core and sulfonamide coupling. Key steps include:

- Formation of the pyrazole ring via cyclocondensation of cyclopropane-substituted hydrazines with diketones or equivalents.

- Alkylation of the pyrazole nitrogen using bromoethylamine derivatives to introduce the ethyl linker.

- Sulfonylation with 2-bromobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in anhydrous DCM) to form the final sulfonamide .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : and NMR identify substituent environments (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, sulfonamide NH at δ 7.8–8.2 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond parameters (e.g., dihedral angles between pyrazole and benzene rings) using SHELX software for refinement .

- HRMS : Confirms molecular ion peaks (e.g., [M+H] at m/z 450.05) .

Q. What pharmacological targets are hypothesized for this sulfonamide-pyrazole hybrid?

- Enzyme Inhibition : Potential inhibition of cyclooxygenase-2 (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s zinc-binding affinity .

- Receptor Modulation : Pyrazole’s planar structure may interact with kinase ATP-binding pockets (e.g., JAK2 or EGFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the sulfonylation step?

- Solvent Selection : Anhydrous DCM minimizes hydrolysis of sulfonyl chloride.

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to reduce side reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance nucleophilicity of the amine intermediate .

Q. What computational strategies predict the compound’s binding mode with COX-2?

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates interactions (e.g., sulfonamide’s sulfonyl group with Arg120/His94 residues).

- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .

Q. How can contradictory bioactivity data across studies be resolved?

- Assay Variability : Standardize enzymatic assays (e.g., consistent pH, substrate concentrations) to compare IC values.

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity measurements .

Q. What structural features influence its selectivity for carbonic anhydrase IX over other isoforms?

- Hydrophobic Interactions : Cyclopropyl groups may enhance binding to CA IX’s hydrophobic cleft (absent in CA II).

- Crystallographic Data : Compare ligand-bound CA IX (PDB: 3IAI) and CA II (PDB: 1CA2) structures to identify steric clashes .

Q. How does X-ray diffraction resolve conformational ambiguities in the ethyl linker region?

- Twinning Analysis : SHELXL refines twinned crystals (e.g., Hooft parameter < 0.3) to resolve disorder in the ethyl chain.

- Hirshfeld Surfaces : Quantify intermolecular contacts (e.g., C–H···O interactions stabilizing the sulfonamide group) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.